molecular formula C6H13ClN4O2S B6246062 3-(aminomethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride CAS No. 2408958-04-1

3-(aminomethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride

Cat. No.: B6246062
CAS No.: 2408958-04-1
M. Wt: 240.7
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Description

3-(aminomethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride is a chemical compound with a unique structure that includes a pyrazole ring substituted with aminomethyl and dimethyl groups, as well as a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride with aminomethyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and pH to ensure high yield and purity. The final product is often obtained as a hydrochloride salt to enhance its stability and solubility.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

3-(aminomethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their activity. The aminomethyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl-1H-pyrazole-4-sulfonamide: Lacks the aminomethyl group, which may reduce its binding affinity in certain applications.

    3-(aminomethyl)-1H-pyrazole-4-sulfonamide: Lacks the dimethyl groups, which may affect its solubility and stability.

Uniqueness

3-(aminomethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both aminomethyl and dimethyl groups enhances its versatility and potential for various applications.

Properties

CAS No.

2408958-04-1

Molecular Formula

C6H13ClN4O2S

Molecular Weight

240.7

Purity

95

Origin of Product

United States

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